molecular formula C17H14F2N4O B278837 N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Numéro de catalogue B278837
Poids moléculaire: 328.32 g/mol
Clé InChI: HNYCAUGRESAFPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a selective inhibitor of protein kinase C (PKC) and has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mécanisme D'action

DFP-10825 is a selective inhibitor of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, which means that it specifically targets this enzyme without affecting other cellular processes. N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is involved in the regulation of various signaling pathways that control cell growth, differentiation, and survival. DFP-10825 binds to the catalytic domain of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide and blocks its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer activity, this compound has also been studied for its potential applications in the treatment of diabetes and neurodegenerative disorders. N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been implicated in the pathogenesis of these diseases, and DFP-10825 has been shown to modulate N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide activity and improve disease outcomes in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DFP-10825 is its selectivity for N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, which reduces the risk of off-target effects. This compound has also shown good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of DFP-10825 is its relatively low potency compared to other N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide inhibitors. This may limit its efficacy in certain applications and require higher doses to achieve therapeutic effects.

Orientations Futures

There are several future directions for the development of DFP-10825 and related compounds. One area of interest is the optimization of its potency and selectivity for N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. This could be achieved through the synthesis of analogs with improved binding affinity and specificity. Another area of interest is the exploration of its potential applications in the treatment of other diseases, such as cardiovascular disease and inflammation. Finally, the development of novel drug delivery systems could improve the efficacy and safety of DFP-10825 in clinical settings.

Méthodes De Synthèse

DFP-10825 can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with ethyl 2-pyridylacetate, followed by the formation of a pyrazole ring through a cyclization reaction. The resulting compound is then subjected to carboxylation to obtain the final product.

Applications De Recherche Scientifique

DFP-10825 has been extensively studied for its potential applications in the treatment of cancer. N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a family of enzymes that play a crucial role in the regulation of cell growth and survival. Aberrant activation of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been observed in various types of cancer, making it an attractive target for therapeutic intervention. DFP-10825 has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.

Propriétés

Nom du produit

N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Formule moléculaire

C17H14F2N4O

Poids moléculaire

328.32 g/mol

Nom IUPAC

N-(2,4-difluorophenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O/c1-2-15-12(10-21-23(15)16-5-3-4-8-20-16)17(24)22-14-7-6-11(18)9-13(14)19/h3-10H,2H2,1H3,(H,22,24)

Clé InChI

HNYCAUGRESAFPX-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F

SMILES canonique

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.